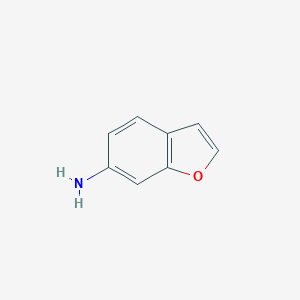

1-Benzofuran-6-amine

Vue d'ensemble

Description

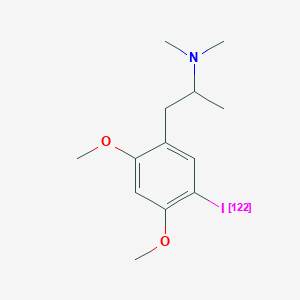

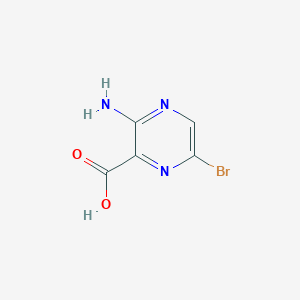

1-Benzofuran-6-amine (1-BF6A) is an organic compound that is widely used in scientific research applications. It is a heterocyclic amine that is derived from benzofuran, an aromatic compound found in nature. The structure of 1-BF6A consists of a six-membered ring with a nitrogen atom at the center and a benzene ring attached to one of the ring’s carbons. It has a molecular weight of 141.19 g/mol and a melting point of 86-87°C.

Applications De Recherche Scientifique

Serotonin Receptor Ligands Design : Benzofuran bioisosteres of hallucinogenic tryptamines have shown lower affinity at serotonin 5-HT2 receptors, suggesting potential use in designing serotonin receptor ligands (Tomaszewski et al., 1992).

Pharmaceutical and Nutraceutical Production : A new synthesis method using sequential homobimetallic catalysis for 2-benzofuran-2-ylacetamides enables the production of various pharmaceuticals and nutraceuticals (Gabriele et al., 2007).

Drug Discovery : A microwave-assisted multicomponent protocol effectively synthesizes substituted benzofuran-2-carboxamides, aiding in drug discovery campaigns (Vincetti et al., 2016).

Antitumor and Antiviral Activity : Synthesized benzofuran derivatives show potent antitumor and antiviral activity, including inhibitory activity against HIV and HCV NS3-4A protease (Galal et al., 2009).

Antioxidant Activity : A novel one-pot Strecker reaction for synthesizing benzofuran derivatives exhibits high atom economy and antioxidant activity (Ezzatzadeh & Hossaini, 2018).

Enantioselective Michael Addition Reactions : Chiral amine thiourea-tertiary amine catalysts are effective in catalyzing enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides (Li et al., 2010).

Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles with benzofuran and pyrazole moieties exhibit promising antimicrobial activities (Idrees et al., 2019).

Amination Reactions : Efficient amination reactions of 3-substituted benzofuran-2(3H)-ones, triggered by single-electron transfer, have been developed (Yang et al., 2016).

Trypanocidal Compounds : Biscationic, trypanocidal 1-benzofuran compounds have been synthesized for potential medical applications (Dann et al., 1982).

Diversity-Oriented Synthesis : Efficient synthetic protocols have been developed for preparing diverse libraries of compounds based on benzofuran scaffolds (Qin et al., 2017).

Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : A practical synthetic route using in situ generated benzofuran-2-amine has been developed (Iaroshenko et al., 2008).

Cholinesterase Inhibitory Activity : New 2-benzofuran carboxamide-benzylpyridinum salts show potent butyrylcholinesterase inhibitory activity (Abedinifar et al., 2018).

Mécanisme D'action

Target of Action

1-Benzofuran-6-amine, also known as 6-APB, is a psychoactive compound that primarily targets the serotonin, norepinephrine, and dopamine receptors in the brain . It is known to bind with high affinity to the serotonin 5-HT2B receptor , and also to the α2C-adrenergic receptor subtype . These receptors play crucial roles in mood regulation, cognition, and the body’s response to stress.

Mode of Action

The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This means it blocks the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft and enhancing neurotransmission. Additionally, this compound is also a releasing agent of these monoamine neurotransmitters . This dual action leads to an increase in the levels of these neurotransmitters, resulting in heightened mood, increased energy, and enhanced sensory perception .

Biochemical Pathways

For instance, its agonistic action on the 5-HT2B receptor can affect the serotonergic pathways, potentially leading to mood elevation .

Pharmacokinetics

User reports suggest a slow onset of action, ranging from40 to 120 minutes . The peak effects of the drug last for about 7 hours , followed by a comedown phase of approximately 2 hours , and after-effects for up to 24 hours . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its interaction with monoamine transporters and receptors. This interaction leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can result in a range of effects, including euphoria, increased energy, enhanced sensory perception, and empathy . It can also pose significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and qt prolongation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect its action and potential side effects . Additionally, factors such as the user’s health status, genetic makeup, and environmental stressors can also influence the compound’s effects. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Safety and Hazards

Orientations Futures

Benzofuran derivatives have shown potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Analyse Biochimique

Biochemical Properties

1-Benzofuran-6-amine, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran compounds, including this compound, have been shown to have significant effects on various types of cells . They have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

Benzofuran compounds are known to interact with monoamine transporters and have been found to be substrate-type releasers at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies .

Dosage Effects in Animal Models

It has been found that benzofuran derivatives are more potent than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .

Propriétés

IUPAC Name |

1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCZJZLEMLOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

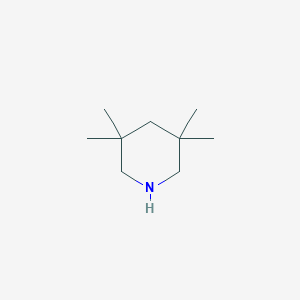

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)